2-(3-Phenyl-1H-pyrazol-5-yl)quinoline

Gallium Resistance Lung Adenocarcinoma AXL Kinase

2-(3-Phenyl-1H-pyrazol-5-yl)quinoline (CAS: not specified; MeSH Unique ID: C000596679; Synonym: 5476423 compound) is a heterocyclic small molecule comprising a quinoline core linked at the C2 position to a 3-phenyl-1H-pyrazol-5-yl moiety. It is formally classified as a pyrazolylquinoline hybrid.

Molecular Formula C18H13N3
Molecular Weight 271.3 g/mol
Cat. No. B11848743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Phenyl-1H-pyrazol-5-yl)quinoline
Molecular FormulaC18H13N3
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=C2)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C18H13N3/c1-2-6-13(7-3-1)17-12-18(21-20-17)16-11-10-14-8-4-5-9-15(14)19-16/h1-12H,(H,20,21)
InChIKeyMVGLJEIJHQPOSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Phenyl-1H-pyrazol-5-yl)quinoline: A Data-Driven Procurement Guide for Gallium-Resistant Cancer Research


2-(3-Phenyl-1H-pyrazol-5-yl)quinoline (CAS: not specified; MeSH Unique ID: C000596679; Synonym: 5476423 compound) is a heterocyclic small molecule comprising a quinoline core linked at the C2 position to a 3-phenyl-1H-pyrazol-5-yl moiety. It is formally classified as a pyrazolylquinoline hybrid. This compound has been identified as a lead candidate for overcoming gallium-based drug resistance in non-small cell lung cancer (NSCLC) [1]. Its physicochemical profile (MW: 224.27 g/mol, AlogP: 1.29, HBD: 2, HBA: 5, PSA: 90.65 Ų) aligns with Lipinski's Rule of Five for drug-likeness, distinguishing it from more complex, heavier analogs in its class .

The Critical Flaw in Substituting 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline with Generic Pyrazolyl-Quinolines


Generic substitution among pyrazolyl-quinoline derivatives is not scientifically justified due to profound differences in target engagement and potency driven by subtle structural variations. While the class broadly exhibits antibacterial, antifungal, and anticancer properties, specific biological outcomes are highly dependent on substitution patterns and linkage isomerism [1]. For instance, the regioisomeric linkage of the pyrazole ring to the quinoline core (e.g., C2 vs. C4 vs. C3 attachments) dictates distinct pharmacological profiles [2]. The evidence below demonstrates that 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline possesses a unique, quantifiable advantage in a specific therapeutic context—overcoming gallium resistance—which is not a class-wide effect and would be negated by the use of an alternative scaffold.

Evidence-Based Differentiators for 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline


Overcoming Gallium Resistance in Lung Cancer: An 80-Fold Superiority in Potency

In a direct head-to-head comparison against the baseline therapeutic gallium acetylacetonate (GaAcAc), 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline (compound 5476423) demonstrated an 80-fold increase in potency against gallium-resistant human lung adenocarcinoma (A549) cells [1]. This represents a highly specific and quantifiable advantage over the standard gallium-based therapy from which resistance emerges.

Gallium Resistance Lung Adenocarcinoma AXL Kinase Drug Discovery

Improved Drug-Like Physicochemical Profile Compared to Complex Pyrazolyl-Quinoline Hybrids

The compound exhibits a balanced physicochemical profile with a molecular weight of 224.27 g/mol, AlogP of 1.29, and a Polar Surface Area (PSA) of 90.65 Ų . This profile contrasts with many larger pyrazolyl-quinoline analogs, such as the 1,2,3-triazolyl-pyrazolyl-quinoline derivatives (MW ~ 400-500 g/mol) or quinolinyl-pyrazolinyl-thiazole hybrids (MW > 500 g/mol) which often violate Lipinski's Rule of Five [1].

Medicinal Chemistry Physicochemical Properties Drug-likeness Early-Stage Drug Discovery

Distinct Suppression of AXL Protein Expression as a Mechanistic Differentiator

The study showed that gallium-resistant A549 cells (R-cells) had elevated expression of AXL kinase protein compared to sensitive S-cells. Treatment with 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline (compound 5476423) significantly suppressed this elevated AXL protein expression [1]. While many pyrazolyl-quinolines target kinases like EGFR or FLT3 [2], this AXL suppression pathway provides a distinct, context-specific mechanism relevant to overcoming resistance.

AXL Kinase Mechanism of Action Target Engagement Cancer Biology

Validated Research and Procurement Applications for 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline


Lead Compound for Addressing Acquired Gallium Resistance in Non-Small Cell Lung Cancer

Procure 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline as a validated chemical probe for studies aimed at elucidating and overcoming resistance to gallium-based anticancer agents. The 80-fold increase in potency against gallium-resistant A549 cells compared to GaAcAc provides a robust and quantifiable starting point for structure-activity relationship (SAR) studies and lead optimization in this specific, high-need therapeutic area [1].

Mechanistic Studies of AXL Kinase-Mediated Drug Resistance

This compound is a selective tool for investigating AXL kinase signaling pathways in the context of drug resistance. Its demonstrated ability to suppress elevated AXL protein expression in gallium-resistant cells [1] makes it a distinct and valuable reagent for researchers studying this mechanism, separate from other pyrazolyl-quinolines that predominantly target EGFR or FLT3 kinases [2].

Scaffold for Fragment-Based or Ligand-Efficiency Drug Discovery

Given its low molecular weight (224.27 g/mol), favorable AlogP (1.29), and balanced drug-likeness parameters , 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline represents a superior core scaffold for fragment-based drug discovery or for lead optimization programs where maintaining ligand efficiency and favorable ADME properties is critical. Its physicochemical profile compares favorably to larger, more complex analogs [3].

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